

An In-depth Technical Guide to 1-Ethyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Ethyl-1H-benzoimidazole-2-thiol**

Cat. No.: **B1300848**

[Get Quote](#)

This technical guide provides a comprehensive overview of **1-Ethyl-1H-benzoimidazole-2-thiol**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details its synthesis, structural characterization, and predicted physicochemical and biological properties, offering a foundational resource for further investigation and application.

Introduction

1-Ethyl-1H-benzoimidazole-2-thiol, also known as 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a key structural motif in a wide array of pharmacologically active molecules, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties. The addition of an ethyl group at the N1 position and a thiol group at the C2 position of the benzimidazole ring system can significantly influence its physicochemical properties and biological activity. This guide focuses on the synthesis and characterization of this specific derivative.

Synthesis and Characterization

The primary method for the synthesis of **1-Ethyl-1H-benzoimidazole-2-thiol** involves the reaction of N¹-ethylbenzene-1,2-diamine with carbon disulfide. The reaction is typically carried out in the presence of a base, such as pyridine, and involves refluxing the reaction mixture.

Experimental Protocol: Synthesis of **1-Ethyl-1H-benzoimidazole-2-thiol**[1]

A detailed experimental protocol for the synthesis of **1-Ethyl-1H-benzoimidazole-2-thiol** is outlined below.

Materials:

- N¹-ethylbenzene-1,2-diamine
- Carbon disulfide (CS₂)
- Pyridine

Procedure:

- Dissolve N¹-ethylbenzene-1,2-diamine (1.00 mmol, 136 mg) in pyridine (10 ml).
- To this solution, add carbon disulfide (3.00 mmol, 228 mg).
- Reflux the resulting solution for 8 hours.
- After the reaction is complete, the solvent is removed under reduced pressure.
- The crude product is then purified, typically by recrystallization, to yield **1-Ethyl-1H-benzoimidazole-2-thiol**.

Characterization Data

The structural confirmation of **1-Ethyl-1H-benzoimidazole-2-thiol** is achieved through various analytical techniques, including crystal structure analysis and spectroscopic methods.

Table 1: Physicochemical and Crystallographic Data for **1-Ethyl-1H-benzoimidazole-2-thiol**

Parameter	Value	Reference
Molecular Formula	C ₉ H ₁₀ N ₂ S	[1]
Molecular Weight	178.25 g/mol	[1]
Crystal System	Monoclinic	[2]
Space Group	P2 ₁ /n	[2]
a, b, c (Å)	8.3378 (3), 11.2319 (4), 9.6841 (4)	[2]
β (°)	97.558 (2)	[2]
Volume (Å ³)	899.54 (6)	[2]
Z	4	[2]
Calculated Density (g/cm ³)	1.316	[2]

Table 2: Predicted Mass Spectrometry Data for **1-Ethyl-1H-benzoimidazole-2-thiol**

Adduct	m/z	Predicted Collision Cross Section (Å ²)	Reference
[M+H] ⁺	179.06375	134.0	[1]
[M+Na] ⁺	201.04569	146.5	[1]
[M-H] ⁻	177.04919	135.9	[1]
[M+NH ₄] ⁺	196.09029	155.2	[1]
[M+K] ⁺	217.01963	141.3	[1]

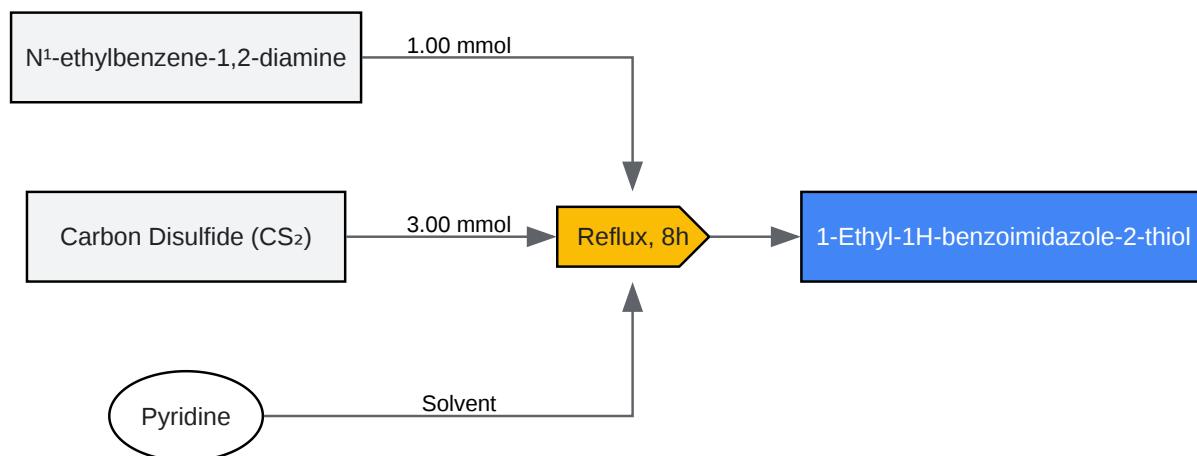
Molecular and Crystal Structure

The molecular structure of **1-Ethyl-1H-benzoimidazole-2-thiol** is nearly planar. In the crystalline state, molecules are linked by intermolecular N—H···S hydrogen bonds, forming pseudocentrosymmetric dimers. The crystal structure is further stabilized by π–π stacking interactions and weak C—H···π interactions.[\[2\]](#)

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of **1-Ethyl-1H-benzoimidazole-2-thiol** are limited, the broader class of benzimidazole-2-thiol derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties. These activities are often attributed to the structural similarity of the benzimidazole nucleus to naturally occurring purines, allowing them to interact with various biological targets.

Potential biological activities of N-substituted benzimidazole-2-thiols include:

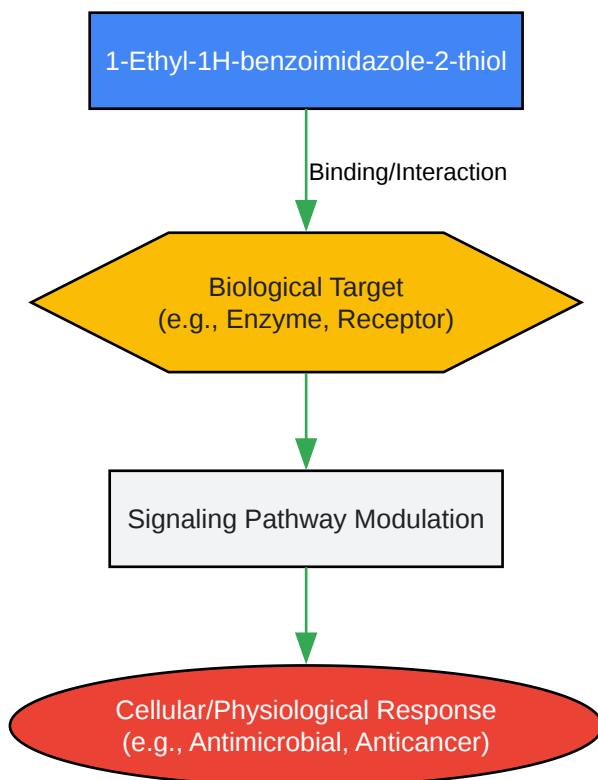

- **Antimicrobial Activity:** Benzimidazole derivatives are known to exhibit activity against a variety of bacterial and fungal strains.^[3]
- **Anticancer Activity:** The benzimidazole scaffold is present in several anticancer drugs, and derivatives have been shown to inhibit cancer cell proliferation through various mechanisms.
- **Antiviral Activity:** Certain benzimidazole derivatives have demonstrated efficacy against a range of viruses.
- **Anti-inflammatory and Analgesic Activity:** Substituted benzimidazoles have been reported to possess anti-inflammatory and pain-relieving properties.^[4]

The specific signaling pathways modulated by **1-Ethyl-1H-benzoimidazole-2-thiol** have yet to be elucidated. However, based on the known mechanisms of related compounds, potential pathways of interaction could involve enzymes, receptors, and protein-protein interactions. Further research is required to determine the precise molecular targets and mechanisms of action for this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic workflow for **1-Ethyl-1H-benzoimidazole-2-thiol**.



[Click to download full resolution via product page](#)

Caption: Synthetic route for **1-Ethyl-1H-benzoimidazole-2-thiol**.

Potential Interaction Logic

The following diagram depicts a generalized logical flow of how a benzimidazole derivative might exert its biological effect, which could be applicable to **1-Ethyl-1H-benzoimidazole-2-thiol** pending further research.

[Click to download full resolution via product page](#)

Caption: Generalized biological interaction pathway.

Conclusion

1-Ethyl-1H-benzimidazole-2-thiol is a readily synthesizable derivative of the versatile benzimidazole scaffold. Its well-defined structure, confirmed by crystal analysis, provides a solid foundation for further investigation into its chemical and biological properties. While specific biological data for this compound is not yet widely available, the known pharmacological profile of related benzimidazole-2-thiols suggests that it may hold significant potential for applications in drug discovery and development. This guide serves as a foundational resource to encourage and facilitate future research into the specific activities and mechanisms of **1-Ethyl-1H-benzimidazole-2-thiol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 1-ethyl-1h-benzimidazole-2-thiol (C9H10N2S) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eresearchco.com [eresearchco.com]
- 4. isca.me [isca.me]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Ethyl-1H-benzimidazole-2-thiol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300848#discovery-of-1-ethyl-1h-benzimidazole-2-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com